Cas no 2229448-22-8 (1-(pyrimidin-4-yl)methylcyclopropan-1-amine)

1-(pyrimidin-4-yl)methylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-(pyrimidin-4-yl)methylcyclopropan-1-amine
- EN300-1765821
- 2229448-22-8
- 1-[(pyrimidin-4-yl)methyl]cyclopropan-1-amine
-
- インチ: 1S/C8H11N3/c9-8(2-3-8)5-7-1-4-10-6-11-7/h1,4,6H,2-3,5,9H2
- InChIKey: CSPHDKRSRBXOPE-UHFFFAOYSA-N
- SMILES: NC1(CC2C=CN=CN=2)CC1
計算された属性
- 精确分子量: 149.095297364g/mol
- 同位素质量: 149.095297364g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 142
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.8Ų
- XLogP3: -0.1
1-(pyrimidin-4-yl)methylcyclopropan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1765821-5.0g |
1-[(pyrimidin-4-yl)methyl]cyclopropan-1-amine |
2229448-22-8 | 5g |
$3770.0 | 2023-06-03 | ||
Enamine | EN300-1765821-10.0g |
1-[(pyrimidin-4-yl)methyl]cyclopropan-1-amine |
2229448-22-8 | 10g |
$5590.0 | 2023-06-03 | ||
Enamine | EN300-1765821-0.5g |
1-[(pyrimidin-4-yl)methyl]cyclopropan-1-amine |
2229448-22-8 | 0.5g |
$1247.0 | 2023-09-20 | ||
Enamine | EN300-1765821-1g |
1-[(pyrimidin-4-yl)methyl]cyclopropan-1-amine |
2229448-22-8 | 1g |
$1299.0 | 2023-09-20 | ||
Enamine | EN300-1765821-5g |
1-[(pyrimidin-4-yl)methyl]cyclopropan-1-amine |
2229448-22-8 | 5g |
$3770.0 | 2023-09-20 | ||
Enamine | EN300-1765821-10g |
1-[(pyrimidin-4-yl)methyl]cyclopropan-1-amine |
2229448-22-8 | 10g |
$5590.0 | 2023-09-20 | ||
Enamine | EN300-1765821-0.1g |
1-[(pyrimidin-4-yl)methyl]cyclopropan-1-amine |
2229448-22-8 | 0.1g |
$1144.0 | 2023-09-20 | ||
Enamine | EN300-1765821-0.25g |
1-[(pyrimidin-4-yl)methyl]cyclopropan-1-amine |
2229448-22-8 | 0.25g |
$1196.0 | 2023-09-20 | ||
Enamine | EN300-1765821-1.0g |
1-[(pyrimidin-4-yl)methyl]cyclopropan-1-amine |
2229448-22-8 | 1g |
$1299.0 | 2023-06-03 | ||
Enamine | EN300-1765821-0.05g |
1-[(pyrimidin-4-yl)methyl]cyclopropan-1-amine |
2229448-22-8 | 0.05g |
$1091.0 | 2023-09-20 |
1-(pyrimidin-4-yl)methylcyclopropan-1-amine 関連文献
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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5. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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10. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
1-(pyrimidin-4-yl)methylcyclopropan-1-amineに関する追加情報
Professional Introduction to Compound with CAS No. 2229448-22-8 and Product Name: 1-(pyrimidin-4-yl)methylcyclopropan-1-amine
The compound identified by the CAS number 2229448-22-8 and the product name 1-(pyrimidin-4-yl)methylcyclopropan-1-amine represents a significant area of interest in the field of pharmaceutical chemistry. This molecule, featuring a pyrimidine core linked to a cyclopropane ring via an amine substituent, has garnered attention due to its structural novelty and potential biological activity. The pyrimidine moiety is a well-known pharmacophore in medicinal chemistry, frequently incorporated into drugs targeting various diseases, including cancer, infectious diseases, and inflammatory conditions. The presence of the cyclopropane ring introduces unique steric and electronic properties, which can influence the compound's interactions with biological targets.
Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in developing novel therapeutics. The 1-(pyrimidin-4-yl)methylcyclopropan-1-amine structure exemplifies this trend by combining two pharmacologically relevant scaffolds. The pyrimidine ring is known for its ability to form hydrogen bonds and stack interactions with biological macromolecules, making it an ideal candidate for designing small molecules that can modulate protein-protein interactions or enzyme activity. On the other hand, the cyclopropane ring is a conformationally constrained unit that can impose specific spatial orientations on the attached functional groups, potentially enhancing binding affinity or selectivity.
In the context of current research, there has been considerable interest in developing inhibitors of kinases and other enzymes involved in signal transduction pathways. The 1-(pyrimidin-4-yl)methylcyclopropan-1-amine scaffold has shown promise in this area due to its ability to mimic natural substrates or allosteric modulators of these enzymes. For instance, studies have demonstrated that derivatives of this structure can interact with the ATP-binding pockets of kinases, thereby inhibiting their activity. This has led to investigations into its potential as an anti-cancer agent, given the critical role kinases play in cell proliferation and survival.
Moreover, the cyclopropane ring in this compound can serve as a handle for further chemical modifications, allowing researchers to explore diverse chemical space. Functional groups such as halogens or amides can be introduced at various positions around the molecule to fine-tune its pharmacokinetic properties or target specificity. Such modifications are essential for optimizing drug candidates for clinical development. Computational modeling and high-throughput screening have been instrumental in identifying promising analogs of 1-(pyrimidin-4-yl)methylcyclopropan-1-amine, enabling rapid progression from hit identification to lead optimization.
Another exciting aspect of this compound is its potential application in addressing emerging infectious diseases. The rise of drug-resistant pathogens has necessitated the development of novel antibiotics and antivirals with unique mechanisms of action. The structural features of 1-(pyrimidin-4-yl)methylcyclopropan-1-amine, particularly the combination of a pyrimidine scaffold and a constrained cyclopropane ring, make it an attractive candidate for designing inhibitors targeting bacterial enzymes or viral proteases. Preliminary studies have suggested that derivatives of this compound exhibit inhibitory activity against certain pathogens, highlighting its therapeutic potential.
The synthesis of 1-(pyrimidin-4-yl)methylcyclopropan-1-amine presents both challenges and opportunities for synthetic chemists. The construction of the cyclopropane ring requires careful consideration to ensure high yield and purity. Various methods, including cycloaddition reactions and transition-metal-catalyzed cyclizations, have been explored for introducing this motif into the molecule. Additionally, functionalizing the pyrimidine core without compromising its electronic properties is another key consideration during synthesis. Advances in synthetic methodologies have made it possible to access complex structures like this one more efficiently than ever before.
From a regulatory perspective, compounds like 1-(pyrimidin-4-yl)methylcyclopropan-1-amine must undergo rigorous testing to ensure safety and efficacy before they can be approved for clinical use. Preclinical studies involving cell-based assays and animal models are essential for evaluating their biological activity and pharmacokinetic profiles. These studies provide critical data on dosing regimens, toxicity profiles, and potential side effects, guiding subsequent clinical trial design. The regulatory landscape for new drugs continues to evolve, emphasizing the need for robust data sets and innovative approaches to accelerate development while maintaining patient safety.
In conclusion,1-(pyrimidin-4-ylmethylcyclopropan - 1 - amine) (CAS No. 2229448 - 22 - 8) represents a promising lead compound with significant therapeutic potential across multiple disease areas. Its unique structural features—combining a bioactive pyrimidine scaffold with a conformationally constrained cyclopropane ring—make it an attractive candidate for further medicinal chemistry exploration. As research progresses,this compound along with its derivatives will continue to be scrutinized for their ability to modulate biological pathways and address unmet medical needs, underscoring their importance in modern drug discovery efforts.
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